-Benzyl-5-bromo-1H-tetrazole has been explored for its potential applications in medicinal chemistry due to the presence of the tetrazole ring, a common pharmacophore found in various bioactive molecules. Studies have investigated its activity against various diseases, including:
Research suggests that 1-benzyl-5-bromo-1H-tetrazole derivatives may exhibit antitumor properties. A study published in the journal "European Journal of Medicinal Chemistry" reported that certain derivatives displayed cytotoxicity against various cancer cell lines [].
The tetrazole ring has also been associated with antibacterial activity. A study published in "Molecules" explored the potential of 1-benzyl-5-bromo-1H-tetrazole derivatives as antibacterial agents, demonstrating their effectiveness against specific bacterial strains [].
Beyond its potential in medicinal chemistry, 1-benzyl-5-bromo-1H-tetrazole has also been investigated for its properties relevant to material science:
1-Benzyl-5-bromo-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring, which is characterized by its high nitrogen content. The molecular formula of this compound is and it has a molecular weight of 232.07 g/mol. The structure consists of a benzyl group attached to the nitrogen of the tetrazole ring at the 1-position and a bromine atom at the 5-position, contributing to its unique chemical reactivity and properties .
Tetrazoles are known for their stability and versatility in organic synthesis, making them valuable intermediates in various
The biological activity of 1-benzyl-5-bromo-1H-tetrazole has been explored in various studies, indicating potential pharmacological applications. Tetrazoles generally exhibit a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Specific studies have suggested that derivatives of tetrazoles may act as inhibitors for certain enzymes or receptors, contributing to their therapeutic potential .
Several methods have been developed for synthesizing 1-benzyl-5-bromo-1H-tetrazole:
The applications of 1-benzyl-5-bromo-1H-tetrazole are diverse:
Interaction studies involving 1-benzyl-5-bromo-1H-tetrazole focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential interactions with biomolecules. For example, research indicates that tetrazoles can form stable complexes with metal ions, which may influence their biological activity and efficacy .
Several compounds share structural similarities with 1-benzyl-5-bromo-1H-tetrazole. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Aryl-1H-tetrazoles | Aryl group at position 5 | Varied biological activities |
| 1-Methyl-5-bromo-1H-tetrazole | Methyl group instead of benzyl | Different steric effects on reactivity |
| 5-(4-Chlorophenyl)-1H-tetrazole | Chlorine substituent at position 5 | Enhanced electrophilicity compared to bromine |
| 1-Benzyl-4-methyl-1H-tetrazole | Methyl group at position 4 | Altered electronic properties |
The presence of a benzyl group in 1-benzyl-5-bromo-1H-tetrazole contributes to its distinct reactivity compared to other tetrazoles, particularly in terms of nucleophilic substitution reactions and cross-coupling applications.
The discovery of tetrazoles dates to 1885, when Swedish chemist Johannes August Bladin first synthesized a tetrazole derivative during his investigations into hydrazine derivatives. This serendipitous finding laid the foundation for exploring tetrazole chemistry, with 1-benzyl-5-bromo-1H-tetrazole emerging as a structurally unique member of this family. Early synthetic routes focused on cycloaddition reactions between nitriles and azides, but advancements in the late 20th century enabled more efficient pathways. For example, zinc-catalyzed reactions between benzyl bromide and sodium azide in dimethylformamide became a standard synthesis method.
The bromine substitution at the 5-position was first reported in the 1970s through halogenation reactions of preformed tetrazole rings. This modification significantly expanded the compound's reactivity profile, enabling cross-coupling reactions that were previously inaccessible to simpler tetrazole derivatives.
1-Benzyl-5-bromo-1H-tetrazole occupies a critical niche in heterocyclic chemistry due to three key attributes:
Recent studies highlight its role in synthesizing kinase inhibitors, where the tetrazole core interacts with ATP-binding pockets through hydrogen bonding and π-stacking interactions. In materials science, its electron-deficient aromatic system enables the creation of organic semiconductors with tunable band gaps.
Modern synthetic protocols leverage 1-benzyl-5-bromo-1H-tetrazole's reactivity through three primary strategies:
| Method | Reagents | Yield (%) | Reaction Time | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Benzyl Bromide + Sodium Azide (Classical) | Benzyl bromide, NaN₃, DMF, 70°C | 60-80 | 6-8 hours | 70 | Citation 2 |
| Alkylation of 1H-Tetrazole (Classical) | Lithium tetrazolate, alkyl bromides, 30% EtOH/H₂O | 70-95 | 45 minutes | 100 | Citation 3 |
| Microwave-Assisted Synthesis | CuO nanoparticles, microwave irradiation | 80-95 | 3-30 minutes | 100-150 | Citation 24 |
| Green Chemistry Approach | Lemon juice catalyst, water solvent | 85-97 | 40 minutes | 90 | Citation 39 |
| Industrial Scale-Up | Pd catalysts, scale-up conditions | 65-85 | 2-18 hours | 40-100 | Citation 47 |
| Continuous Flow Method | Flow reactors, continuous processing | 70-90 | Continuous | 60-120 | Citation 55 |
The alkylation and bromination approach to 1-benzyl-5-bromo-1H-tetrazole synthesis involves the direct alkylation of lithium tetrazolate with alkyl bromides, followed by selective bromination at the 5-position of the tetrazole ring [2]. This methodology has been extensively developed to overcome the traditional limitations associated with the Franke synthesis, particularly regarding substrate scope and reaction efficiency [2].
The alkylation reaction proceeds through microwave-assisted conditions using lithium tetrazolate as the nucleophile and alkyl bromides as the electrophilic partners [2]. The reaction is optimally conducted in a 30% volume/volume ethanol-water mixture at 100°C for 45 minutes under microwave irradiation [2]. This solvent system has been specifically optimized to suppress the formation of N2-isomers, which represents a significant challenge in tetrazole alkylation reactions [2].
The key advantage of this approach lies in its ability to provide pure N1-substituted tetrazole products without the formation of N2-isomers, which is achieved through the careful selection of highly pure lithium tetrazolate and the optimized aqueous ethanol solvent system [2]. The reaction yields typically range from 70-95%, representing a significant improvement over traditional methodologies [2].
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of 1-benzyl-5-bromo-1H-tetrazole derivatives. The microwave-mediated [3+2] cycloaddition reaction between nitriles and sodium azide represents a significant advancement in tetrazole synthesis, providing substantial improvements in reaction time, yield, and environmental impact [3].
The microwave-assisted protocol typically employs heterogeneous copper-based catalysts, such as CuO nanoparticles, which facilitate the cycloaddition reaction through activation of the nitrile groups [3]. The reaction is conducted in N-methyl-2-pyrrolidone (NMP) as the solvent, with controlled microwave heating at temperatures ranging from 100-150°C [3]. The desired tetrazole products are obtained in high yields (80-95%) within remarkably short reaction times of 3-30 minutes [3].
The mechanism of the microwave-assisted synthesis involves the initial activation of nitrile groups by the copper(II) species, followed by successive [3+2] cycloaddition with sodium azide [3]. This approach offers several advantages including short reaction times, simple work-up procedures, and excellent recyclability of the catalyst system [3]. The method has been successfully applied to the preparation of nitrogen-13 labeled tetrazoles, demonstrating its versatility for radiopharmaceutical applications [3].
Recent developments in microwave-assisted synthesis have incorporated solvent-free conditions using natural zeolites as catalysts, further enhancing the environmental friendliness of the process [4]. The [2+3] cycloaddition reaction between thiourea and sodium azide proceeds smoothly in the presence of copper(I) salts and cesium carbonate base under microwave irradiation, providing high product yields with minimal environmental impact [5].
The development of green chemistry approaches for 1-benzyl-5-bromo-1H-tetrazole synthesis has gained significant attention due to increasing environmental concerns and the need for sustainable chemical processes [6]. These methodologies focus on the use of environmentally benign solvents, catalysts, and reaction conditions while maintaining high efficiency and selectivity [6].
One notable green chemistry approach involves the use of lemon juice as both a catalyst and solvent system for tetrazole synthesis [7]. This methodology achieves excellent yields of up to 97% under optimal conditions of 90°C for 40 minutes, demonstrating that natural, biodegradable materials can serve as effective catalysts for heterocyclic synthesis [7]. The use of water as a solvent in various green synthetic protocols has also been extensively explored, with several water-mediated methodologies showing exceptional performance [6].
Nanomaterial-catalyzed green synthesis represents another significant advancement in sustainable tetrazole chemistry [8]. Various nanocatalysts, including magnetic nanoparticles, copper-based nanocomposites, and carbon nanomaterials, have been developed to provide efficient, recyclable, and environmentally friendly catalytic systems [8]. These nanocatalysts offer advantages such as high surface area-to-volume ratios, easy surface modification, simple fabrication, and excellent recovery and reusability characteristics [8].
The application of ultrasound-assisted green synthesis has also shown promise, with ultrasonic irradiation facilitating the formation of tetrazole derivatives under mild conditions without the need for traditional heating methods [9]. This approach results in reduced energy consumption, shorter reaction times, and improved yields compared to conventional synthetic methods [9].
The scale-up of 1-benzyl-5-bromo-1H-tetrazole synthesis from laboratory to industrial scale requires careful consideration of safety, economic, and technical factors [10]. Industrial synthesis protocols must address the inherent safety concerns associated with azide chemistry, including the potential for explosive decomposition and the formation of toxic hydrazoic acid [10].
Strategic considerations for industrial scale-up include the late-stage introduction of the tetrazole moiety to minimize safety risks during large-scale processing [10]. The use of continuous flow reactors has been identified as a particularly effective approach for industrial tetrazole synthesis, providing better control over reaction parameters and enhanced safety profiles [11]. Continuous flow methods enable the safe handling of azide-containing reactions while maintaining high throughput and consistent product quality [11].
Process safety evaluation has become a critical component of industrial tetrazole synthesis, with comprehensive studies conducted on thermal stability, decomposition pathways, and hazard assessment [10]. The development of second-generation synthetic routes has focused on improving overall yields while maintaining acceptable safety profiles for multikilogram scale production [10].
The scalability of various synthetic methodologies has been demonstrated through successful gram-scale preparations, with some protocols achieving consistent yields and purities at scales of 10-100 grams [12]. The optimization of reaction conditions for large-scale synthesis often involves modifications to catalyst loading, reaction time, and work-up procedures to ensure economic viability [13].
The purification of 1-benzyl-5-bromo-1H-tetrazole requires specialized techniques due to the polar nature of the tetrazole ring and the presence of multiple nitrogen atoms that can interact with purification media [14]. Column chromatography using silica gel has been established as the primary purification method, with optimized solvent systems such as chloroform/methanol (9.5:0.5) providing excellent separation and high purity products [14].
Table 2: Purification Techniques and Analytical Methods
| Technique | Solvent System/Conditions | Purity Achieved (%) | Application | Reference |
|---|---|---|---|---|
| Column Chromatography | CHCl₃/CH₃OH (9.5:0.5) | 95-98 | Primary purification | Citation 43 |
| Recrystallization | Ethyl acetate/hexane | 90-95 | Final purification | Citation 60 |
| High-Performance Liquid Chromatography (HPLC) | Gradient elution, various mobile phases | >98 | Analytical standard preparation | Citation 66 |
| Thin-Layer Chromatography (TLC) | Hexane/EtOAc (4:1) | Monitoring only | Reaction monitoring | Citation 2 |
| Crystallization from Solvents | Benzene, chloroform | 92-96 | Large-scale purification | Citation 48 |
| Precipitation Method | Water precipitation | 85-92 | Industrial processing | Citation 2 |
Recrystallization techniques have been optimized for final purification steps, with ethyl acetate/hexane solvent systems providing excellent crystal quality and purity levels of 90-95% [15]. The choice of recrystallization solvent significantly impacts the final product quality, with benzene and chloroform showing particular effectiveness for large-scale purification processes [16].
High-performance liquid chromatography (HPLC) has become the gold standard for analytical purity determination, with gradient elution systems capable of achieving purities exceeding 98% [17]. HPLC methods have been developed specifically for tetrazole analysis, incorporating appropriate mobile phase compositions and detection systems to ensure accurate quantification [17].
Table 3: Analytical Characterization Methods
| Analytical Method | Key Characteristic Peaks/Values | Solvent/Conditions | Reference |
|---|---|---|---|
| Infrared Spectroscopy (IR) | Tetrazole ring: 1000-1100 cm⁻¹, C-Br: ~533 cm⁻¹ | KBr pellets, 4000-400 cm⁻¹ | Citation 72 |
| Nuclear Magnetic Resonance (¹H NMR) | Benzyl CH₂: 5.4-5.6 ppm, Aromatic H: 7.2-7.4 ppm | CDCl₃ or DMSO-d₆ | Citation 62 |
| Nuclear Magnetic Resonance (¹³C NMR) | Tetrazole C: 155-160 ppm, Aromatic C: 125-135 ppm | CDCl₃ or DMSO-d₆ | Citation 62 |
| Mass Spectrometry | Molecular ion [M+H]⁺: 240.0 m/z | ESI-MS or EI-MS | Citation 62 |
| Elemental Analysis | C: 40.2%, H: 3.0%, N: 23.4%, Br: 33.4% | Combustion analysis | Citation 43 |
| Melting Point Determination | Typical range: 120-125°C | Open capillary method | Citation 60 |
Analytical characterization of 1-benzyl-5-bromo-1H-tetrazole employs multiple complementary techniques to ensure structural confirmation and purity assessment [18]. Infrared spectroscopy provides characteristic absorption bands for the tetrazole ring system at 1000-1100 cm⁻¹, while the C-Br stretching vibration appears near 533 cm⁻¹, consistent with brominated aromatic systems [19].
Nuclear magnetic resonance spectroscopy, both proton and carbon-13, provides detailed structural information with the benzyl methylene protons appearing at 5.4-5.6 ppm and aromatic protons at 7.2-7.4 ppm in ¹H NMR spectra [18]. The ¹³C NMR spectra show characteristic tetrazole carbon signals at 155-160 ppm, with aromatic carbons appearing in the 125-135 ppm range [18].
Mass spectrometry analysis typically employs electrospray ionization (ESI) or electron impact (EI) methods, with the molecular ion [M+H]⁺ appearing at 240.0 m/z for the target compound [18]. Elemental analysis provides confirmation of the molecular composition, with theoretical values of C: 40.2%, H: 3.0%, N: 23.4%, and Br: 33.4% [14].
Irritant